![molecular formula C16H15N3O2 B2527768 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 831238-14-3](/img/structure/B2527768.png)

2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols has been explored, with various substituents added to the para position relative to the hydroxyl group. These compounds were synthesized to investigate their photophysical properties, which included intense fluorescence upon UV light excitation. The synthesis process likely involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the phenol moiety. The substituents' electronic features were found to influence the emission properties of the compounds, suggesting a methodical approach to tuning the photophysical characteristics of these molecules .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their emissive properties. The imidazo[1,5-a]pyridine core is a significant contributor to the large Stokes shift observed in these compounds. The substituents at the para position play a role in the electronic distribution within the molecule, which in turn affects the emission maxima. This relationship was quantified using the Hammett σp constants, indicating a linear correlation between the electronic nature of the substituents and the photophysical outcomes .

Chemical Reactions Analysis

The chemical reactivity of these compounds under different conditions has not been explicitly detailed in the provided data. However, the synthesis of acetyl and iodo derivatives of related pyridine compounds suggests that the phenol derivatives could also undergo similar electrophilic substitution reactions, such as acetylation and iodination, under appropriate conditions. These reactions typically involve the addition of acetyl or iodo groups to the molecule, which can further modify the compound's physical and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenol derivatives are characterized by their photophysical behavior. They exhibit intense fluorescence with a large Stokes shift, which is highly desirable for applications requiring distinct emission profiles. The absolute quantum yields of these compounds are high, reaching up to 0.72, indicating efficient emission. The photophysical properties were also tested in a polymeric matrix, suggesting potential for these compounds in solid-state applications. The luminescent properties of related ZnII and CoII complexes based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol have been studied, showing strong emissions in the solid state at room temperature, which could imply similar properties for the compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Pyrazoline derivatives have demonstrated significant effectiveness in inhibiting corrosion of mild steel in acidic environments. Their efficiency is attributed to the formation of a protective layer on the metal surface, with experimental and computational studies supporting their action mechanism. These compounds exhibit high inhibition efficiencies, indicating potential for industrial applications in corrosion prevention (Lgaz et al., 2020).

Antioxidant Activity

- Research on walnut kernels has led to the identification of phenolic compounds with significant antioxidant activities. These studies highlight the potential of similar compounds for use in food chemistry and health sciences to combat oxidative stress (Zijia Zhang et al., 2009).

Catalysis and Chemical Synthesis

- Pyrazoline derivatives have been utilized in asymmetric transfer hydrogenation of ketones, showcasing their utility as catalysts. This research offers insights into designing more efficient catalytic systems for organic synthesis, potentially impacting pharmaceutical manufacturing and chemical industries (Makhosazane N. Magubane et al., 2017).

Antifungal and Antimicrobial Applications

- Novel pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and tested for antifungal activity. Their efficacy against various phytopathogenic fungi indicates their potential as lead compounds for developing new antifungal agents, which could have significant implications for agriculture and medicine (Jin Zhang et al., 2016).

Materials Science and Luminescence

- Pyridine-heteropoly compounds have been explored for the direct hydroxylation of benzene to phenol, demonstrating the catalytic capabilities of pyrazoline-related compounds. These findings have implications for green chemistry and the production of valuable chemicals with minimal environmental impact (Y. Leng et al., 2008).

Wirkmechanismus

Target of action

The compound contains a pyridine ring and a pyrazole ring. Pyridine derivatives are known to be involved in a wide range of research topics, including their use as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Pyrazole derivatives also exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Eigenschaften

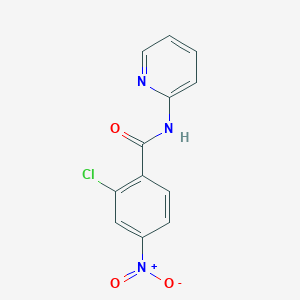

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11(20)19-15(13-6-2-3-7-16(13)21)9-14(18-19)12-5-4-8-17-10-12/h2-8,10,15,21H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUBIJQIOFNZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)